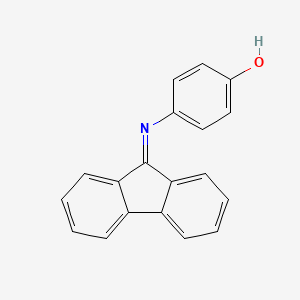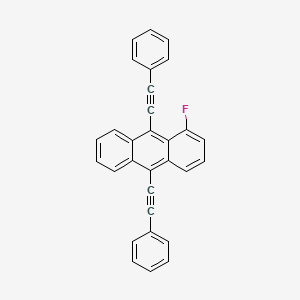
1-Fluoro-9,10-bis(phenylethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its strong fluorescence properties, making it a valuable material in various scientific and industrial applications. The presence of a fluorine atom enhances its chemical stability and modifies its electronic properties, making it distinct from other anthracene derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-9,10-bis(phenylethynyl)anthracene can be synthesized through a series of organic reactions. A common method involves the Sonogashira coupling reaction, where 1-fluoro-9,10-dibromoanthracene is reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated anthracene derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Partially hydrogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a fluorescent probe in photophysical studies due to its strong fluorescence and stability.
Biology: Employed in bioimaging and fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Investigated for its potential use in photodynamic therapy, where its fluorescence properties can be harnessed to target and destroy cancer cells.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its efficient light-emitting properties.
Wirkmechanismus
The mechanism by which 1-fluoro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the emission of fluorescence. This process involves the transition of electrons from the ground state to an excited state and back to the ground state, releasing energy in the form of light. The presence of the fluorine atom influences the electronic distribution within the molecule, enhancing its fluorescence efficiency and stability.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-9,10-bis(phenylethynyl)anthracene can be compared with other anthracene derivatives, such as:
9,10-Bis(phenylethynyl)anthracene: Similar in structure but lacks the fluorine atom, resulting in different electronic properties and fluorescence efficiency.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Contains a chlorine atom instead of fluorine, leading to variations in chemical reactivity and stability.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Another chlorinated derivative with distinct photophysical properties.
The uniqueness of this compound lies in its enhanced stability and fluorescence efficiency due to the presence of the fluorine atom, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
53134-89-7 |
|---|---|
Molekularformel |
C30H17F |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-fluoro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H17F/c31-29-17-9-16-27-26(20-18-22-10-3-1-4-11-22)24-14-7-8-15-25(24)28(30(27)29)21-19-23-12-5-2-6-13-23/h1-17H |
InChI-Schlüssel |
YCKSJJIBZGMBEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


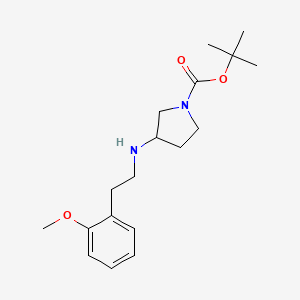
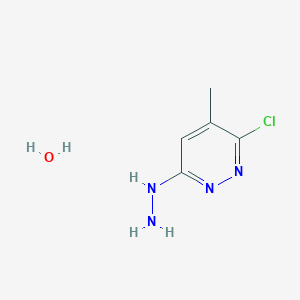
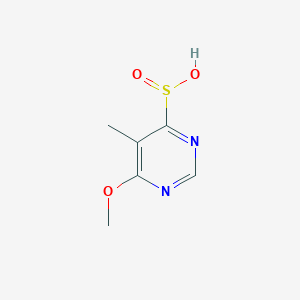
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
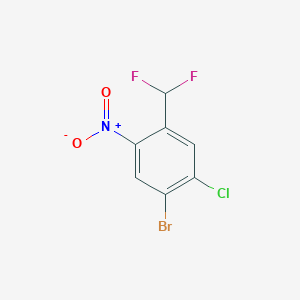


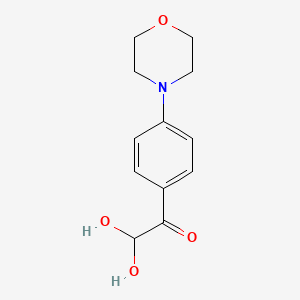

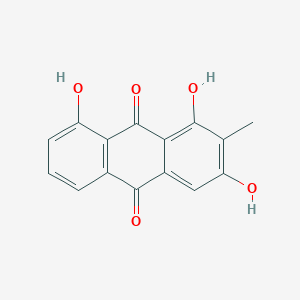
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
